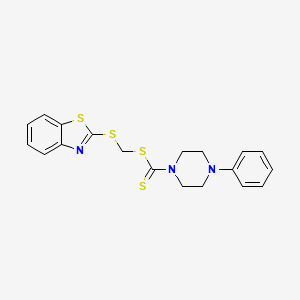![molecular formula C16H12BrN3O4 B11582355 5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B11582355.png)
5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of an oxadiazole ring substituted with a bromomethylphenoxy group and a nitrophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromo-3-methylphenol with 4-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The phenyl rings can participate in reactions such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Electrophilic aromatic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of azide or amine derivatives.
Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating activity against Gram-positive and Gram-negative bacteria.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole in biological systems is not fully understood. it is believed to exert its effects through interactions with cellular components such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
Uniqueness
Compared to similar compounds, 5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole stands out due to the presence of both a bromomethylphenoxy group and a nitrophenyl group. This combination of substituents imparts unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12BrN3O4 |
|---|---|
Molecular Weight |
390.19 g/mol |
IUPAC Name |
5-[(4-bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H12BrN3O4/c1-10-8-13(6-7-14(10)17)23-9-15-18-16(19-24-15)11-2-4-12(5-3-11)20(21)22/h2-8H,9H2,1H3 |
InChI Key |
OCOATGJKWUUNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-2-(4-fluorophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11582278.png)
![1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine](/img/structure/B11582287.png)
![5-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11582291.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11582294.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11582295.png)
![2-(Pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582296.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11582297.png)
![[4-Amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate](/img/structure/B11582298.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582312.png)
![7-(3-chlorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11582315.png)
![Methyl 1,5-bis(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11582321.png)

![2-Methoxy-6-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11582344.png)
![N-pentyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11582349.png)
